molecular formula C22H27N3O B5139793 N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

Cat. No. B5139793
M. Wt: 349.5 g/mol
InChI Key: IIYHADNATOYIOQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as MPAA and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of MPAA is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
MPAA has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection. These effects may contribute to its therapeutic potential in neurological disorders.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for use in lab experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, its limited solubility in water and low bioavailability may pose challenges for in vivo studies.

Future Directions

Several future directions for MPAA research include investigating its potential use in combination with other drugs for the treatment of neurological disorders, developing novel formulations to improve its solubility and bioavailability, and exploring its potential for use in other therapeutic areas, such as cancer and inflammation.
In conclusion, MPAA is a promising chemical compound that has potential applications in medicinal chemistry. Its antipsychotic, anxiolytic, and antidepressant properties, as well as its effects on neurotransmitter systems and BDNF expression, make it an attractive target for further research. However, its limitations in terms of solubility and bioavailability must be addressed to fully realize its therapeutic potential.

Synthesis Methods

The synthesis of MPAA involves several steps, including the reaction of 4-methylbenzoyl chloride with 1-(3-phenyl-2-propenyl)piperazine, followed by the reaction of the resulting intermediate with ethyl acetate and sodium hydroxide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

MPAA has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. Additionally, MPAA has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-(4-methylphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-19-9-11-21(12-10-19)23-22(26)18-25-16-14-24(15-17-25)13-5-8-20-6-3-2-4-7-20/h2-12H,13-18H2,1H3,(H,23,26)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYHADNATOYIOQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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